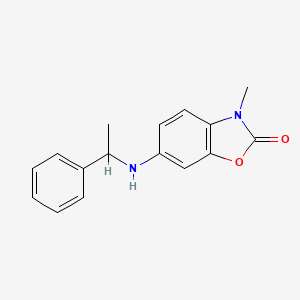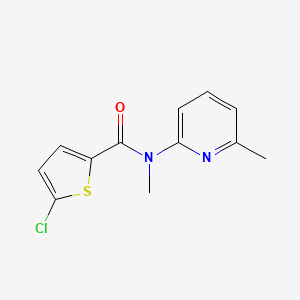
(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(oxolan-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(oxolan-3-yl)methanone, also known as MQM, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields.
科学研究应用
(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(oxolan-3-yl)methanone has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, (2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(oxolan-3-yl)methanone has been found to exhibit antitumor, antiviral, and antifungal activities. It has also been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.
In pharmacology, (2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(oxolan-3-yl)methanone has been studied for its effects on the central nervous system. It has been found to exhibit anxiolytic and antidepressant activities, possibly through the modulation of the GABAergic system. Additionally, (2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(oxolan-3-yl)methanone has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of neurodegenerative diseases.
In material science, (2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(oxolan-3-yl)methanone has been used as a building block for the synthesis of novel organic materials. It has been incorporated into polymer matrices to improve their mechanical and thermal properties, making them suitable for various industrial applications.
作用机制
The mechanism of action of (2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(oxolan-3-yl)methanone is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, (2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(oxolan-3-yl)methanone has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This leads to the accumulation of DNA damage and the induction of apoptosis.
In the central nervous system, (2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(oxolan-3-yl)methanone has been shown to enhance the activity of GABA receptors, which are responsible for inhibitory neurotransmission. This leads to the reduction of anxiety and depression symptoms.
Biochemical and Physiological Effects
(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(oxolan-3-yl)methanone has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, it has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In the central nervous system, it has been shown to reduce anxiety and depression symptoms, improve cognitive function, and have anti-inflammatory and antioxidant effects.
实验室实验的优点和局限性
One advantage of using (2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(oxolan-3-yl)methanone in lab experiments is its relatively simple synthesis method. It can be easily synthesized in moderate yields and purity, making it suitable for various applications. Additionally, (2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(oxolan-3-yl)methanone has been shown to have a wide range of activities, making it a versatile tool for studying various biological processes.
One limitation of using (2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(oxolan-3-yl)methanone in lab experiments is its limited solubility in water. This can make it difficult to use in certain assays and may require the use of organic solvents. Additionally, the mechanism of action of (2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(oxolan-3-yl)methanone is not fully understood, which may limit its use in certain applications.
未来方向
There are several future directions for the research on (2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(oxolan-3-yl)methanone. One area of interest is the development of novel cancer therapies based on (2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(oxolan-3-yl)methanone. Further studies are needed to elucidate its mechanism of action and optimize its efficacy and safety.
Another area of interest is the development of (2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(oxolan-3-yl)methanone-based materials for various industrial applications. The incorporation of (2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(oxolan-3-yl)methanone into polymer matrices has shown promising results, and further studies are needed to optimize its properties and applications.
Finally, further studies are needed to understand the effects of (2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(oxolan-3-yl)methanone on the central nervous system and its potential applications in the treatment of neurodegenerative diseases. The modulation of the GABAergic system has shown promising results, and further studies are needed to optimize its efficacy and safety.
合成方法
The synthesis of (2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(oxolan-3-yl)methanone involves a multi-step process that includes the reaction of 2-methylquinoline with ethyl glyoxylate, followed by hydrolysis and cyclization to form the oxolane ring. The resulting compound is then treated with acetic anhydride to obtain (2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(oxolan-3-yl)methanone. The yield of this process is around 35-40%, and the purity of the final product can be improved through recrystallization.
属性
IUPAC Name |
(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(oxolan-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-11-6-7-12-4-2-3-5-14(12)16(11)15(17)13-8-9-18-10-13/h2-5,11,13H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKOCFTQHXXTDQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=CC=CC=C2N1C(=O)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(oxolan-3-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(4-Cyclohexyl-1,3-thiazol-2-yl)methyl]morpholine](/img/structure/B7593821.png)
![4-[(4-Ethyl-5-methyl-1,3-thiazol-2-yl)methyl]morpholine](/img/structure/B7593824.png)
![N-[2-(3,5-dimethylpiperidin-1-yl)ethyl]-2-[2-(furan-3-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B7593827.png)
![N-[1-(2-fluorophenyl)cyclopropyl]pyridine-3-sulfonamide](/img/structure/B7593842.png)
![2-(Cyclohexen-1-yl)-1-[4-(1-hydroxyethyl)piperidin-1-yl]ethanone](/img/structure/B7593848.png)
![1-[2-Methyl-4-(2-methylphenyl)pyrrolidin-1-yl]-2-pyrazol-1-ylethanone](/img/structure/B7593861.png)
![Furan-2-yl-[2-methyl-4-(2-methylphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7593864.png)
![Ethyl 2,3-dimethyl-2-[(4-methyl-1,3-thiazole-5-carbonyl)amino]butanoate](/img/structure/B7593886.png)

![4-[(4-Chloropyrazol-1-yl)methyl]-2-(furan-3-yl)-1,3-thiazole](/img/structure/B7593893.png)


